3-Hydroxy-2-nitrobenzonitrile
Overview
Description
3-Hydroxy-2-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3 It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrobenzonitrile typically involves the nitration of 3-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C7H5NO+HNO3→C7H4N2O3+H2O
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3-hydroxy-2-aminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as solvent.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Hydroxy-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
3-Hydroxy-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-nitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The nitrile group can also engage in interactions with nucleophiles, influencing the compound’s chemical behavior.
Comparison with Similar Compounds
- 2-Hydroxy-3-nitrobenzonitrile
- 4-Hydroxy-2-nitrobenzonitrile
- 3-Hydroxy-4-nitrobenzonitrile
Comparison: 3-Hydroxy-2-nitrobenzonitrile is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from its isomers. For example, the ortho positioning of the hydroxyl and nitro groups in this compound can lead to different steric and electronic effects compared to the meta or para isomers.
Biological Activity
3-Hydroxy-2-nitrobenzonitrile (C7H4N2O3) is an organic compound characterized by the presence of both a hydroxyl group and a nitro group attached to a benzonitrile structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties, as well as its potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Hydroxyl Group (-OH): Contributes to hydrogen bonding and solubility in polar solvents.
- Nitro Group (-NO2): Imparts electrophilic properties that may interact with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. The presence of both the hydroxyl and nitro groups enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis or inhibition of growth.
Antifungal Properties
Preliminary investigations suggest that this compound may exhibit antifungal activity. Compounds with similar functional groups have been documented to inhibit fungal growth by disrupting cellular processes.
Cytotoxic Effects
There is evidence indicating that this compound may have cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its structural features that allow for interaction with cellular pathways involved in cell survival and death.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a recent study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of the bacterial cell wall integrity.
Case Study: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may be a candidate for further development as an anticancer agent.
While detailed mechanisms specific to this compound remain under investigation, it is hypothesized that:
- Hydrogen Bonding: The hydroxyl group may facilitate interactions with biological macromolecules.
- Electrophilic Attack: The nitro group could participate in redox reactions or form adducts with nucleophiles within cells.
Properties
IUPAC Name |
3-hydroxy-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(10)7(5)9(11)12/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELNXWUZFOQXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551417 | |
Record name | 3-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129298-23-3 | |
Record name | 3-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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